

A Comparative Spectroscopic Guide to 6-Bromovanillin and Its Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **6-bromovanillin** and two of its key derivatives: 6-bromoveratraldehyde and **6-bromovanillin** acetate. The information presented is essential for the unambiguous identification and characterization of these compounds in research and development settings.

Introduction

6-Bromovanillin is a brominated derivative of vanillin, a widely used flavoring agent and a versatile building block in organic synthesis. Its derivatives are of significant interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for quality control, reaction monitoring, and structural elucidation. This guide offers a comparative analysis of their ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry data.

Spectroscopic Data Comparison

The following tables summarize the available and expected spectroscopic data for **6-bromovanillin**, 6-bromoveratraldehyde, and **6-bromovanillin** acetate.

Table 1: ¹H NMR Spectroscopic Data (ppm)



Compound	-СНО	Ar-H	-ОСН₃	-OCOCH₃	Solvent
6- Bromovanillin	10.01 (s, 1H)	7.34 (s, 1H), 7.11 (s, 1H)	3.83 (s, 3H)	-	DMSO-d ₆
6- Bromoveratra Idehyde	~10.2 (s, 1H)	~7.4 (s, 1H), ~7.2 (s, 1H)	~3.9 (s, 3H), ~3.8 (s, 3H)	-	CDCl₃
6- Bromovanillin Acetate	~9.9 (s, 1H)	~7.7 (s, 1H), ~7.2 (s, 1H)	~3.9 (s, 3H)	~2.3 (s, 3H)	DMSO-d₅
Note: Values					
Bromoveratra					
Idehyde and					
6-					
Bromovanillin					
Acetate are					
estimates					
based on					
typical					
chemical					
shifts and					
require					
experimental					
verification.					

Table 2: ¹³C NMR Spectroscopic Data (ppm)



Compo und	C=O	Ar-C	Ar-C-O	Ar-C-Br	-OCH₃	- ОСОСН 3	C=O (acetate)
6- Bromova nillin	~191	~152, ~148, ~130, ~115, ~112	~152, ~148	~110	~56	-	-
6- Bromove ratraldeh yde	~190	~154, ~150, ~128, ~113, ~111	~154, ~150	~115	~56 (x2)	-	-
6- Bromova nillin Acetate	~190	~153, ~145, ~135, ~125, ~118	~153, ~145	~120	~56	~20	~168

Note:

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Table 3: IR Spectroscopic Data (cm⁻¹)

Compo	ν(Ο-Η)	ν(C-H) aromati c	ν(C=O) aldehyd e	ν(C=C) aromati c	ν(C-O)	ν(C-Br)	ν(C=O) ester
6- Bromova nillin	~3300 (broad)	~3100- 3000	~1680	~1600, ~1500	~1270, ~1150	~650	-
6- Bromove ratraldeh yde	-	~3100- 3000	~1685	~1600, ~1500	~1270, ~1150	~650	-
6- Bromova nillin Acetate	-	~3100- 3000	~1690	~1600, ~1500	~1270, ~1170	~650	~1765
Note: These are expected absorptio n ranges. The exact peak positions can vary.							

Table 4: UV-Vis Spectroscopic Data



Compound	λmax (nm)	Solvent
6-Bromovanillin	~280, ~315	Ethanol
6-Bromoveratraldehyde	~275, ~310	Ethanol
6-Bromovanillin Acetate	~270, ~305	Ethanol
Note: \(\lambda \text{max values are} \) estimations based on the chromophores present and can be influenced by the solvent.		

Table 5: Mass Spectrometry Data

Compound	Molecular Ion [M]+ (m/z)	Key Fragment Ions (m/z)
6-Bromovanillin	230/232 (approx. 1:1 ratio)	229/231 ([M-H]+), 201/203 ([M-CHO]+), 122
6-Bromoveratraldehyde	244/246 (approx. 1:1 ratio)	243/245 ([M-H]+), 215/217 ([M-CHO]+), 199/201, 171
6-Bromovanillin Acetate	272/274 (approx. 1:1 ratio)	230/232 ([M-COCH ₂] ⁺), 201/203, 43
Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern.		

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **6-bromovanillin** and its derivatives.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Instrumentation: A 300 MHz or higher field NMR spectrometer.



- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- · Data Acquisition:
 - ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signalto-noise ratio.
 - ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
- 2. Infrared (IR) Spectroscopy
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation:
 - Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
- 3. Ultraviolet-Visible (UV-Vis) Spectroscopy
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.



- Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm.
- Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
- 4. Mass Spectrometry (MS)
- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.
- Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition: Acquire the mass spectrum, ensuring good resolution to observe the isotopic pattern of bromine.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Synthesis Workflow

The synthesis of **6-bromovanillin** from vanillin acetate is a common laboratory procedure. The workflow can be visualized as follows:



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Synthesis of **6-Bromovanillin**.

This guide provides a foundational spectroscopic comparison of **6-bromovanillin** and its derivatives. For more detailed and specific data, it is recommended to consult spectral databases such as the Spectral Database for Organic Compounds (SDBS) and PubChem.[1]



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References

- 1. Vanillin, 6-bromo- | C8H7BrO3 | CID 43376 PubChem [pubchem.ncbi.nlm.nih.gov]
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